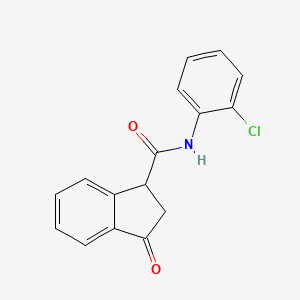
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related indene derivatives involves complex chemical reactions, often starting with specific chlorophenyl compounds as precursors. For example, the synthesis of "N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide" showcases a multi-step process utilizing 4-chlorobenzenamine, highlighting the intricate nature of synthesizing chlorophenyl-based carboxamides (Kan, 2015).
Molecular Structure Analysis
X-ray diffraction (XRD) techniques have been pivotal in determining the molecular conformation of related compounds, such as the racemic indan derivative "(±)-1-trans-3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide." This method unambiguously determined its crystal structure, showcasing the importance of XRD in analyzing the molecular structure of complex compounds (Doriguetto et al., 2009).
Chemical Reactions and Properties
Chemical properties of indene derivatives can be understood through their synthesis and structural characterization. For instance, the synthesis of "N-(4-Chlorophenyl)-N′-{4-[(Z)-hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}urea" involves reactions that highlight the compound's reactivity and interaction with other chemicals, demonstrating the compound's versatile chemical properties (Celik et al., 2018).
Physical Properties Analysis
The physical properties of similar compounds can be inferred from their molecular structure. The crystal packing and hydrogen bonding in the racemic indan derivative illustrate how molecular geometry affects physical properties, such as solubility and melting point (Doriguetto et al., 2009).
Chemical Properties Analysis
Detailed chemical properties, including reactivity and stability, can be analyzed through various spectroscopic methods such as NMR, IR, and UV-Vis spectra. For example, "Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide" demonstrates the use of these techniques in understanding the chemical properties and reactivity of chlorophenyl-based carboxamides (Demir et al., 2016).
Applications De Recherche Scientifique
Overview of Applications in Supramolecular Chemistry
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound with potential applications in various scientific fields. One of the prominent areas is its role in supramolecular chemistry. Benzene-1,3,5-tricarboxamide derivatives, structurally similar to the compound , have shown significant importance in supramolecular self-assembly. Their ability to form one-dimensional, nanometer-sized rod-like structures through H-bonding, and their multivalent nature make them useful in nanotechnology, polymer processing, and biomedical applications. The versatile nature of these compounds, including the N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, offers a promising future in these disciplines (Cantekin, de Greef, & Palmans, 2012).
Role in Synthetic Organic Chemistry
In the domain of synthetic organic chemistry, derivatives of N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, particularly those based on the N-Ar axis, have been extensively studied. These studies include the development of highly chemoselective N-acylation reagents, exploration of chiral axes due to acyclic imide-Ar Bond, and the creation of chiral ligands with a prochiral N-Ar axis. These advancements have a wide array of applications, including serving as N-acylation reagents with enhanced chemoselectivity and forming the basis for high selectivity in palladium-catalyzed asymmetric allylic substitution reactions (Kondo & Murakami, 2001).
Environmental Impact and Degradation Studies
The environmental impact and degradation mechanisms of chlorophenyl compounds, similar to N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, have been extensively studied. These studies focus on their toxicity, bioaccumulation, and their potential as environmental pollutants. For instance, chlorophenols have been evaluated for their moderate toxicity levels to mammalian and aquatic life and their strong organoleptic effect. Similarly, the persistence and bioaccumulation potential of these compounds, along with their degradation mechanisms, particularly in the presence of zero-valent iron and iron-based bimetallic systems, have been a subject of extensive research (Krijgsheld & Gen, 1986; Gunawardana, Singhal, & Swedlund, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-7-3-4-8-14(13)18-16(20)12-9-15(19)11-6-2-1-5-10(11)12/h1-8,12H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEAAYJXUVSFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)
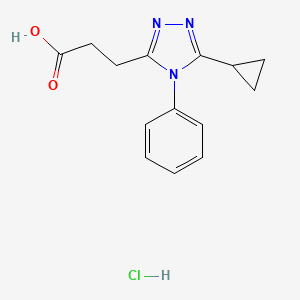
![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
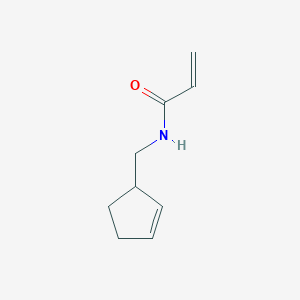
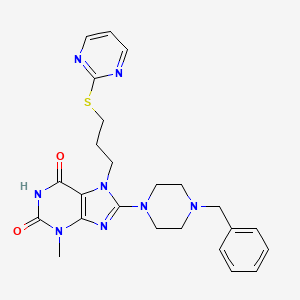
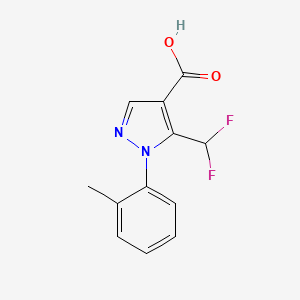
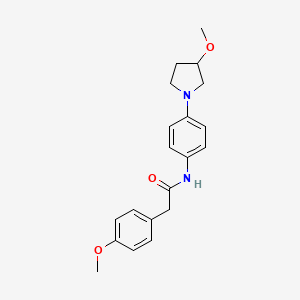
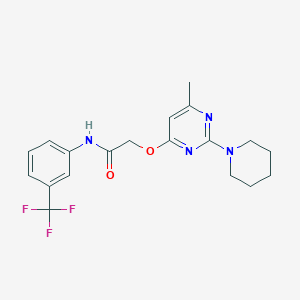
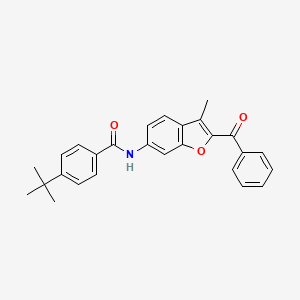
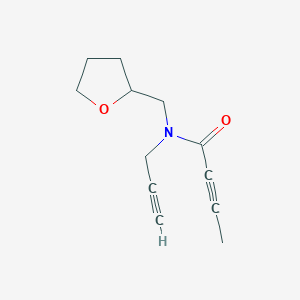
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)